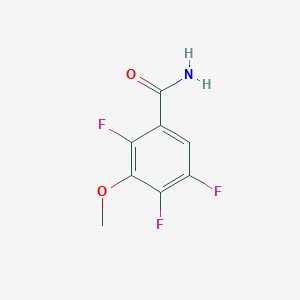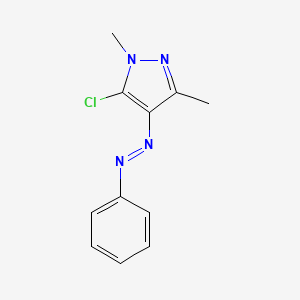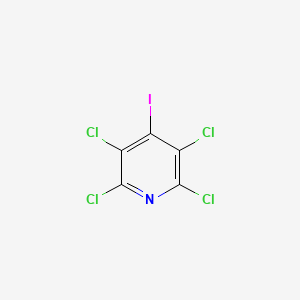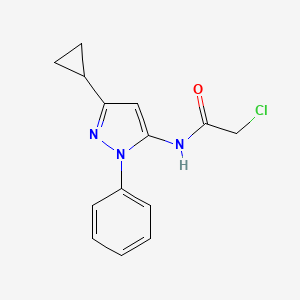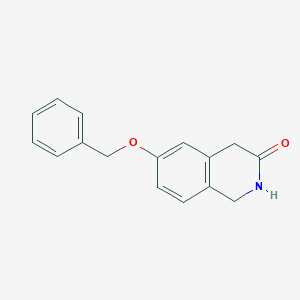
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone
Descripción general
Descripción
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone, commonly known as phthalimidopropiophenone (PPP), is a synthetic compound that belongs to the class of isoquinolinone derivatives. It has gained popularity in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an antitumor and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has been shown to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth, differentiation, and survival.
Efectos Bioquímicos Y Fisiológicos
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-dependent pathways. It also induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation. In addition, 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has several advantages for lab experiments, including its high potency, selectivity, and relatively low toxicity. However, it has a short half-life and poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
Several future directions for the research on 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone include:
1. Development of more efficient synthesis methods to improve its yield and purity.
2. Investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Development of 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life.
4. Exploration of its potential as a combination therapy with other anticancer and anti-inflammatory agents.
5. Investigation of its mechanism of action at the molecular level to identify new targets for drug development.
Conclusion
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone is a promising compound with potential therapeutic applications as an antitumor and anti-inflammatory agent. Its cytotoxic and anti-inflammatory effects have been extensively studied, and its mechanism of action is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. While 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has several advantages for lab experiments, including its high potency and selectivity, its poor solubility and short half-life can limit its bioavailability and efficacy. Further research is needed to explore its potential therapeutic applications and develop more efficient synthesis methods and derivatives with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications, particularly as an antitumor and anti-inflammatory agent. Several studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the production of reactive oxygen species in activated macrophages.
Propiedades
IUPAC Name |
6-phenylmethoxy-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16-9-14-8-15(7-6-13(14)10-17-16)19-11-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWLMACQOCZCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363734 | |
| Record name | 6-(Benzyloxy)-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone | |
CAS RN |
252061-87-3 | |
| Record name | 6-(Benzyloxy)-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



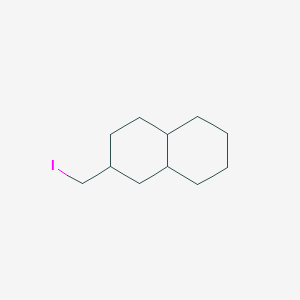
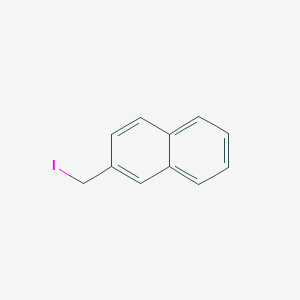

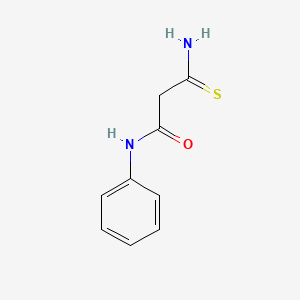
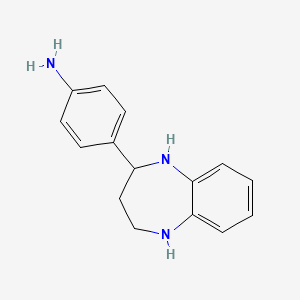
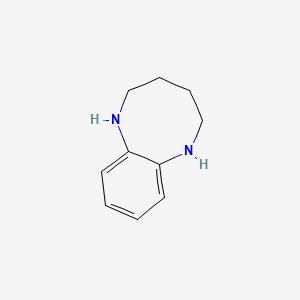
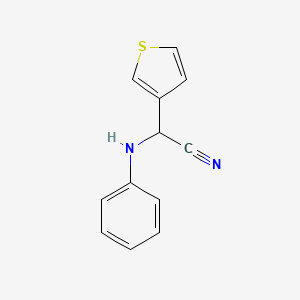
![6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620673.png)
![N1-(3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-4-methylphenyl)acetamide](/img/structure/B1620676.png)
